Product packaging for 6-Chlorohexanoyl chloride(Cat. No.:CAS No. 19347-73-0)

6-Chlorohexanoyl chloride

Cat. No.: B097877
CAS No.: 19347-73-0
M. Wt: 169.05 g/mol
InChI Key: WZILXAPNPKMOSA-UHFFFAOYSA-N
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Description

Overview of Acyl Halide Chemistry in Organic Synthesis

Acyl halides, also known as acid halides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen. teachy.aiwikipedia.org This substitution results in a highly reactive functional group, making acyl halides important intermediates in organic synthesis. teachy.aifiveable.me Their general formula is R-CO-X, where R is an alkyl or aryl group, and X is a halogen. teachy.ai

The high reactivity of acyl halides stems from the presence of a good leaving group (the halide ion) attached to the carbonyl carbon. This makes them excellent electrophiles, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles, such as water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively. fiveable.meteachy.app This versatility is a cornerstone of their utility in constructing larger molecules. teachy.app Common reagents used to synthesize acyl chlorides from carboxylic acids include thionyl chloride (SOCl₂) and phosphorus pentachloride. ontosight.aiorgoreview.com

Significance of 6-Chlorohexanoyl Chloride as a Synthetic Building Block

The significance of this compound lies in its bifunctional nature, containing both a reactive acyl chloride and a primary alkyl chloride. This unique structure allows for sequential or orthogonal chemical modifications at two distinct positions within the molecule. The acyl chloride end can readily participate in acylation reactions, while the alkyl chloride end can undergo nucleophilic substitution reactions.

This dual functionality makes this compound a valuable linker molecule in the synthesis of more complex structures. For instance, it has been used in the preparation of intermediates for pharmaceuticals, such as the ketone analog of a benzisothiazolyl-piperazinyl-butyl)benzamide hydrochloride derivative. sigmaaldrich.comchemicalbook.com It is also a precursor in the synthesis of 2-alkyl-substituted lactones and new cryptands with hydroxamate moieties capable of binding with tribasic cations. sigmaaldrich.comchemicalbook.com

Evolution of Research Perspectives on Halogenated Acyl Chlorides

Historically, research on acyl halides primarily focused on their fundamental reactivity and use in standard acylation reactions. However, the focus has evolved to explore the unique synthetic possibilities offered by more complex, functionalized acyl halides like their halogenated counterparts.

Recent research has delved into novel applications and reaction methodologies for halogenated acyl chlorides. For example, palladium-catalyzed reactions have been developed for the decarbonylative nucleophilic halogenation of acyl fluorides and chlorides, enabling the synthesis of aryl halides. elsevierpure.comacs.org This highlights a shift towards more sophisticated catalytic systems to control and expand the reactivity of these compounds. Furthermore, the instability of some acyl chlorides has spurred research into using more stable precursors, such as acid anhydrides, in palladium-catalyzed decarbonylative nucleophilic halogenation reactions. mdpi.comresearchgate.net There is also growing interest in the generation of acyl radicals from various precursors, including acid chlorides, for use in visible-light photoredox catalysis. nih.gov This modern perspective showcases the continuous development of new synthetic strategies that leverage the inherent reactivity of halogenated acyl chlorides in innovative ways.

Physicochemical Properties of this compound

PropertyValue
CAS Number 19347-73-0 sigmaaldrich.comnist.gov
Molecular Formula C₆H₁₀Cl₂O ontosight.ainist.gov
Molecular Weight 169.05 g/mol midlandsci.com
Appearance Colorless to pale yellow liquid ontosight.aimidlandsci.com
Odor Pungent ontosight.ai
Boiling Point 90 °C at 7 mmHg midlandsci.comfishersci.be
204.8 °C at 760 mmHg chemnet.com
Density 1.400 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.4640 (lit.) sigmaaldrich.com
Flash Point >110 °C (>230 °F) midlandsci.comfishersci.be
Solubility Soluble in most organic solvents like dichloromethane (B109758) and ethyl acetate. ontosight.ai
Reactivity Reacts with water and alcohols. ontosight.ai Moisture sensitive. ontosight.aimidlandsci.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10Cl2O B097877 6-Chlorohexanoyl chloride CAS No. 19347-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chlorohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c7-5-3-1-2-4-6(8)9/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZILXAPNPKMOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)Cl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20172950
Record name 6-Chlorohexanoyl chloride
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Molecular Weight

169.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19347-73-0
Record name 6-Chlorohexanoyl chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chlorohexanoyl chloride
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Record name 6-Chlorohexanoyl chloride
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Record name 6-chlorohexanoyl chloride
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Synthetic Methodologies for 6 Chlorohexanoyl Chloride

Preparation from Carboxylic Acids

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For 6-chlorohexanoyl chloride, this is primarily achieved by reacting 6-chlorohexanoic acid with specific chlorinating agents. ontosight.ai

Thionyl Chloride Mediated Transformations

A prevalent and effective method for synthesizing this compound is the reaction of 6-chlorohexanoic acid with thionyl chloride (SOCl₂). ontosight.ai This reaction is widely used due to its reliability and the straightforward nature of the workup, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

Research findings indicate that this transformation can achieve high yields. For instance, a study reported a yield of 95% when the reaction was conducted in dichloromethane (B109758) as the solvent. chemicalbook.com The process involves the direct treatment of the carboxylic acid with thionyl chloride, often with gentle heating, to drive the reaction to completion.

Reaction Summary: Thionyl Chloride Method

Reactant Reagent Solvent Yield

Oxalyl Chloride Mediated Transformations

An alternative to thionyl chloride is oxalyl chloride ((COCl)₂), which also efficiently converts carboxylic acids to their corresponding acyl chlorides. This method is often preferred for its milder reaction conditions and because the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, simplifying purification. orgsyn.org

The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The catalyst initiates the reaction by forming the Vilsmeier reagent, which is the active chlorinating species. While specific literature detailing the precise yield for the synthesis of this compound using this method is not prevalent, it is a standard and reliable transformation in organic chemistry. orgsyn.orgresearchgate.net The general procedure involves adding oxalyl chloride and a catalytic drop of DMF to a solution of the carboxylic acid in an inert solvent, such as dichloromethane. orgsyn.org

Synthesis via Lactone Ring Opening Reactions

An alternative synthetic strategy involves the ring-opening of ε-caprolactone, a cyclic ester. This approach bypasses the need for the corresponding carboxylic acid precursor.

Conversion of ε-Caprolactone

This compound can be synthesized directly from ε-caprolactone. chemicalbook.comchemdad.com One documented industrial method involves the reaction of ε-caprolactone with phosgene (B1210022) (COCl₂) and hydrogen chloride (HCl) at elevated temperatures. prepchem.com

In a specific example, a mixture of ε-caprolactone and a catalyst is heated to 170-175 °C while phosgene and hydrogen chloride are introduced over several hours. prepchem.com The reaction mixture is then purified by distillation under reduced pressure to isolate the product. This process achieved a conversion rate of 81% and a final yield of 77.3% of this compound. prepchem.com

Reaction Summary: ε-Caprolactone Ring Opening

Reactant Reagents Temperature Yield

Catalytic Systems in Lactone Derivatization

Catalysis is crucial for the efficient ring-opening of ε-caprolactone. In the previously mentioned synthesis using phosgene and HCl, N,N-dimethylpiperidinium chloride serves as the catalyst. prepchem.com This catalyst facilitates the cleavage of the ester bond within the lactone and the subsequent formation of the acyl chloride.

While extensive research exists on catalytic systems for the ring-opening polymerization of ε-caprolactone using catalysts like iron(III) chloride or sulfonic acids, these are aimed at producing polycaprolactone (B3415563) rather than the monomeric acyl chloride. researchgate.netacs.orgfrontiersin.org For the specific conversion to this compound, the catalytic system involving a quaternary ammonium (B1175870) salt in conjunction with aggressive chlorinating agents like phosgene is the most directly documented method. prepchem.com Other compounds, such as 6-chlorohexanoic acid itself, have been noted as potential catalysts in related hydrochlorination processes. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound presents significant challenges due to the nature of the reagents traditionally employed.

The established methods rely on highly toxic and hazardous reagents. Thionyl chloride, oxalyl chloride, and particularly phosgene, pose substantial health and environmental risks. ontosight.aiprepchem.com Their use generates corrosive and toxic byproducts such as SO₂, HCl, and CO. Furthermore, the use of chlorinated solvents like dichloromethane is common, which adds to the environmental impact. chemicalbook.com

A key principle of green chemistry is the use of less hazardous chemical syntheses. In this context, the development of catalytic, atom-economical routes that avoid stoichiometric toxic reagents is highly desirable. However, documented green alternatives for the direct synthesis of this compound are scarce.

Development of Sustainable Production Routes

The traditional synthesis of this compound typically relies on one of two primary starting materials: 6-chlorohexanoic acid or ε-caprolactone. The conversion of 6-chlorohexanoic acid to its corresponding acyl chloride is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). fiveable.melibretexts.orgchemguide.co.uk While effective, these reagents are hazardous and produce problematic byproducts.

A significant industrial route involves the reaction of ε-caprolactone with phosgene (COCl₂) and hydrogen chloride (HCl) at elevated temperatures, often in the presence of a catalyst like N,N-dimethylpiperidinium chloride. prepchem.com The extreme toxicity of phosgene gas is a major driver for developing safer, more sustainable alternatives. sigmaaldrich.com

The principles of green chemistry—which encourage the reduction or elimination of hazardous substances—are guiding the development of new synthetic strategies. A key focus is the replacement of hazardous reagents with more benign alternatives. For instance, while direct replacements for phosgene like diphosgene and triphosgene (B27547) exist, they still present considerable health risks. sigmaaldrich.com

A more sustainable approach involves the use of catalytic methods. A notable development in this area is the use of solid-supported catalysts for the synthesis of acyl chlorides from carboxylic acids. google.com This method avoids the use of stoichiometric, hazardous chlorinating agents and simplifies product purification. While not yet detailed specifically for this compound, this catalytic strategy represents a promising frontier for sustainable production.

Another aspect of sustainability is the choice of starting materials. ε-Caprolactone, a key precursor, can be produced from renewable resources, which enhances the green credentials of the synthetic routes that utilize it.

Table 1: Comparison of Synthetic Routes to this compound
Starting MaterialReagent(s)Sustainability Considerations
6-Chlorohexanoic AcidThionyl chloride (SOCl₂)Hazardous reagent; produces toxic gaseous byproducts (SO₂, HCl). fiveable.melibretexts.org
6-Chlorohexanoic AcidPhosphorus pentachloride (PCl₅)Hazardous solid reagent; produces liquid byproduct (POCl₃) requiring separation. libretexts.orgchemguide.co.uk
ε-CaprolactonePhosgene (COCl₂), Hydrogen Chloride (HCl)Extremely toxic gaseous reagent; high-temperature process. prepchem.com
Carboxylic Acids (General)Solid-supported catalystPotential for greener process by avoiding hazardous stoichiometric reagents. google.com

Minimization of Hazardous Byproducts in Synthetic Pathways

A critical component of sustainable synthesis is the management and minimization of hazardous byproducts. Each of the primary routes for producing this compound generates distinct byproducts that require careful handling and disposal.

In the synthesis from 6-chlorohexanoic acid using thionyl chloride, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. libretexts.orgchemguide.co.uk While their gaseous nature simplifies separation from the liquid product, they are both toxic and corrosive. google.com Environmentally responsible manufacturing requires scrubbing these off-gases, for example, with an alkali solution, to prevent atmospheric pollution. google.com

The use of phosphorus-based chlorinating agents results in liquid byproducts that must be separated from the desired acyl chloride, typically through fractional distillation. libretexts.orgchemguide.co.uk

Phosphorus(V) chloride produces phosphorus oxychloride (POCl₃). libretexts.orgchemguide.co.uk

Phosphorus(III) chloride yields phosphorous acid (H₃PO₃). libretexts.orgchemguide.co.uk

In the route starting from ε-caprolactone, unreacted starting material and the formation of oligomeric residues are potential byproducts. prepchem.comgoogle.com Research has shown that the yield of this compound can be improved by reusing this oligomeric distillation residue, presenting a valuable strategy for waste minimization. google.com Furthermore, the industrial process involves purging the reaction vessel with nitrogen to remove excess, unreacted phosgene and hydrogen chloride, which is a necessary step to manage these hazardous materials. prepchem.com

Efforts to control reaction conditions to prevent the formation of unwanted side products are a general strategy in organic synthesis. For instance, in the synthesis of other chlorinated acid chlorides, conducting the reaction in an inert solvent helps to avoid the production of highly chlorinated byproducts. google.com Such principles are applicable to refining the synthesis of this compound to improve product purity and reduce waste.

Table 2: Byproducts of this compound Synthesis and Minimization Strategies
Synthetic Route (Reagent)Hazardous Byproduct(s)Minimization/Management Strategy
Thionyl ChlorideSulfur Dioxide (SO₂), Hydrogen Chloride (HCl)Gaseous byproducts removed from reaction; require scrubbing to prevent pollution. libretexts.orggoogle.com
Phosphorus(V) ChloridePhosphorus Oxychloride (POCl₃)Separation by fractional distillation. libretexts.orgchemguide.co.uk
Phosphorus(III) ChloridePhosphorous Acid (H₃PO₃)Separation by fractional distillation. libretexts.orgchemguide.co.uk
Phosgene/ε-CaprolactoneExcess Phosgene and HCl, Oligomeric residuesPurging with nitrogen to remove excess gases; reuse of distillation residue to increase yield. prepchem.comgoogle.com

Reaction Mechanisms and Chemical Reactivity of 6 Chlorohexanoyl Chloride

Nucleophilic Acylation Pathways

The acyl chloride functional group in 6-Chlorohexanoyl chloride is a powerful acylating agent. The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. chemguide.co.uk This renders it susceptible to attack by various nucleophiles, leading to nucleophilic acyl substitution reactions. youtube.com These reactions generally proceed through an addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group. chemguide.co.ukchemguide.co.uk

Reactions with Amines and Amidation Processes

This compound reacts readily, often violently, with ammonia (B1221849) and primary and secondary amines to yield amides. chemguide.co.ukuomustansiriyah.edu.iq This amidation is a common and efficient method for forming carbon-nitrogen bonds. uomustansiriyah.edu.iq The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon. chemguide.co.uk

Due to the formation of hydrogen chloride (HCl) as a byproduct, two equivalents of the amine are typically required. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the HCl, forming an ammonium (B1175870) chloride salt. chemguide.co.ukuomustansiriyah.edu.iq Alternatively, an inexpensive base like sodium hydroxide (B78521) or pyridine (B92270) can be used as an acid scavenger, which is particularly useful if the amine is valuable. uomustansiriyah.edu.iq

Specific applications of this reaction include:

The synthesis of (S)-(-)-6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amide, a known precursor for creating 2-alkyl-substituted lactones. sigmaaldrich.comlookchem.comlookchem.comalibaba.com This is achieved by reacting this compound with (S)-1-amino-2-(methoxymethyl)pyrrolidine. lookchem.com

Preparation of tert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate, which serves as an intermediate in the synthesis of other complex molecules. sigmaaldrich.comlookchem.com

Use in the acylation of pendant nitrogen atoms during the synthesis of new cryptands containing hydroxamate moieties. sigmaaldrich.comlookchem.com

Table 1: Examples of Amidation Reactions with this compound

Amine ReactantProductSignificanceReference
(S)-1-amino-2-(methoxymethyl)pyrrolidine(S)-(-)-6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amidePrecursor for synthesizing 2-alkyl-substituted lactones sigmaaldrich.comlookchem.com
Ammonia / Primary or Secondary Amines (General)N-Substituted 6-chlorohexanamidesGeneral method for amide synthesis chemguide.co.ukuomustansiriyah.edu.iq
Morpholine (in the presence of NaOH)(6-chloro-1-morpholinohexan-1-one)Used in the synthesis of the sedative Trimetozine (by analogy) uomustansiriyah.edu.iq

Acylation of Alcohols and Phenols

This compound reacts with alcohols and phenols to form the corresponding esters, a process known as O-acylation. chemguide.co.uk This reaction is a fundamental method for synthesizing esters, often preferred in laboratory settings. uomustansiriyah.edu.iq The mechanism is analogous to amidation, involving a nucleophilic attack from the oxygen atom of the hydroxyl group on the acyl chloride's carbonyl carbon. chemguide.co.uk The reaction with alcohols is typically vigorous at room temperature. chemguide.co.uk

Similar to amidation, the reaction produces HCl, and a base such as pyridine or NaOH is usually added to neutralize it. uomustansiriyah.edu.iq Phenols, where the hydroxyl group is attached to a benzene (B151609) ring, also react in a similar manner, though the reaction may be slightly less vigorous than with alcohols due to the modified reactivity of the phenolic -OH group. chemguide.co.uk The product of the reaction between this compound and phenol (B47542) would be phenyl 6-chlorohexanoate.

The efficiency of these reactions can be influenced by steric hindrance. For instance, tertiary alcohols may react more slowly or require specific catalysts compared to primary or secondary alcohols. nih.govresearchgate.net Various catalysts, such as zinc chloride, have been studied to improve the efficiency of acylating different types of alcohols and phenols. asianpubs.org

Table 2: General Acylation Reactions with Alcohols and Phenols

ReactantProduct TypeGeneral EquationReference
Alcohol (R'-OH)EsterCl(CH₂)₅COCl + R'-OH → Cl(CH₂)₅COOR' + HCl uomustansiriyah.edu.iqchemguide.co.uk
Phenol (C₆H₅OH)Phenyl EsterCl(CH₂)₅COCl + C₆H₅OH → Cl(CH₂)₅COOC₆H₅ + HCl chemguide.co.uk

Competing Hydrolysis Reactions

A significant competing reaction for this compound is hydrolysis. cymitquimica.com Due to its moisture-sensitive nature, the compound reacts with water to form 6-chlorohexanoic acid and hydrogen chloride gas. chemguide.co.ukontosight.ai This reaction is typically vigorous and is a common pathway for the decomposition of acyl chlorides. ontosight.ai

The hydrolysis process follows the same nucleophilic acyl substitution mechanism, with water acting as the nucleophile. chemguide.co.uk To prevent unwanted hydrolysis, reactions involving this compound must be conducted under anhydrous (dry) conditions. cymitquimica.comontosight.ai The presence of water can reduce the yield of the desired acylated product by consuming the starting material. researchgate.net

Electrophilic Character in Carbon-Carbon Bond Formation

Beyond its role as an acylating agent for heteroatom nucleophiles, this compound also participates in reactions that form new carbon-carbon bonds. These reactions leverage the electrophilic nature of the acyl group to attach the 6-chlorohexanoyl moiety to a carbon atom.

Friedel-Crafts Acylation Reactions

This compound can be used in Friedel-Crafts acylation to introduce the 6-chlorohexanoyl group onto an aromatic ring. chemguide.co.ukbyjus.com This electrophilic aromatic substitution reaction involves treating an aromatic compound, such as benzene, with the acyl chloride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). chemguide.co.uklibretexts.orgchemguide.co.uk

The catalyst's role is to generate a highly electrophilic acylium ion (Cl(CH₂)₅CO⁺) by abstracting the chloride from the acyl chloride. chemguide.co.uk This acylium ion then attacks the electron-rich benzene ring, leading to the formation of a ketone, in this case, 6-chloro-1-phenylhexan-1-one. chemguide.co.uklibretexts.org The reaction is an effective method for creating aryl ketones. libretexts.org Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from polysubstitution because the resulting ketone product is less reactive than the original aromatic ring. libretexts.org

The typical reaction conditions involve adding the acyl chloride to a mixture of the aromatic substrate and the Lewis acid catalyst, followed by heating to complete the reaction. chemguide.co.uklibretexts.org

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents provides a powerful tool for carbon-carbon bond formation, leading to ketones or alcohols depending on the reagent used. chemistrysteps.com

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are highly reactive organometallic compounds. Their reaction with acyl chlorides like this compound typically proceeds in two stages to produce a tertiary alcohol. chemistrysteps.comstackexchange.com The first equivalent of the Grignard reagent attacks the acyl chloride to form a ketone. However, the resulting ketone is also reactive towards the Grignard reagent. stackexchange.com Therefore, a second equivalent of the Grignard reagent immediately attacks the newly formed ketone, and subsequent acidic workup yields a tertiary alcohol with two identical alkyl groups derived from the Grignard reagent. uomustansiriyah.edu.iq The reaction cannot be stopped at the ketone stage due to the high reactivity of the Grignard reagent. chemistrysteps.comstackexchange.com

Reaction with Organocadmium or Gilman Reagents: To synthesize ketones from acyl chlorides, less reactive organometallic reagents are required. chemistrysteps.com Dialkylcadmium (R₂Cd) or lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are ideal for this purpose. chemistrysteps.comwikipedia.org These reagents are reactive enough to attack the highly electrophilic acyl chloride but are generally unreactive towards the resulting ketone product. chemistrysteps.com This selectivity allows the reaction to be stopped cleanly at the ketone stage, providing an excellent method for ketone synthesis. byjus.comwikipedia.org For example, reacting this compound with a dialkylcadmium reagent would yield a 6-chloroalkyl ketone. byjus.com

Table 3: Reactivity with Organometallic Reagents

Organometallic ReagentIntermediate ProductFinal ProductReference
Grignard Reagent (e.g., R'-MgBr)Ketone (Cl(CH₂)₅COR')Tertiary Alcohol (Cl(CH₂)₅C(OH)(R')₂) chemistrysteps.comstackexchange.com
Dialkylcadmium (e.g., (R')₂Cd) or Gilman Reagent (e.g., (R')₂CuLi)Not applicable (reaction stops)Ketone (Cl(CH₂)₅COR') byjus.comchemistrysteps.comwikipedia.org

Role in Concerted and Stepwise Reaction Mechanisms

The reactivity of this compound, a bifunctional organic compound, is characterized by the presence of a highly reactive acyl chloride group and a terminal chloroalkane. This structure dictates its participation in various reaction mechanisms, which are predominantly stepwise rather than concerted.

The primary reaction pathway for the acyl chloride functional group is nucleophilic acyl substitution. This process is generally accepted to proceed through a stepwise addition-elimination mechanism . chemguide.co.ukchemguide.co.uklibretexts.orgchemistrystudent.com In this mechanism, a nucleophile initially attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.ukchemguide.co.uk This addition step is typically the rate-determining step of the reaction. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. chemguide.co.ukchemguide.co.uk

A concerted mechanism, where bond formation and bond cleavage occur simultaneously in a single transition state, is not the favored pathway for nucleophilic acyl substitution on acyl chlorides. libretexts.org The formation of the relatively stable tetrahedral intermediate is energetically more favorable.

The presence of the terminal chlorine atom on the hexanoyl chain introduces the possibility of a more complex stepwise mechanism involving anchimeric assistance , also known as neighboring group participation (NGP). uit.nodalalinstitute.com In this scenario, the terminal chlorine atom can act as an internal nucleophile, influencing the reaction rate and stereochemistry. This participation leads to the formation of a cyclic intermediate, which is then attacked by an external nucleophile. This intramolecular participation can significantly enhance the reaction rate compared to a similar compound without the participating group. dalalinstitute.com

For instance, in the reaction of this compound with a nucleophile, the terminal chlorine can attack the electrophilic carbonyl carbon or a carbocationic center formed during the reaction, leading to a cyclic intermediate. This type of intramolecular process is a clear example of a stepwise mechanism. A study involving the acylation of a substituted piperazine (B1678402) with this compound hints at the possibility of such complex interactions, where the resulting amide could undergo further reactions influenced by the terminal chloro group. uit.no

The following tables summarize the key aspects of concerted and stepwise mechanisms in the context of this compound's reactivity.

Table 1: Comparison of Concerted and Stepwise Mechanisms for Nucleophilic Acyl Substitution

FeatureConcerted MechanismStepwise (Addition-Elimination) Mechanism
Number of Steps OneTwo (or more)
Intermediates NoneTetrahedral intermediate, potentially cyclic intermediates
Transition State A single transition state where the nucleophile attacks and the leaving group departs simultaneously.Multiple transition states corresponding to each step of the reaction.
Applicability to this compound Not generally observed for nucleophilic acyl substitution.The predominant mechanism for reactions at the acyl chloride group. chemguide.co.ukchemguide.co.uklibretexts.org

Table 2: Role of this compound in Stepwise Mechanisms

Stepwise Mechanism TypeDescriptionExample with this compound
Nucleophilic Addition-Elimination A two-step process involving the formation and subsequent collapse of a tetrahedral intermediate.Reaction with amines to form N-substituted amides. chemguide.co.ukchemistrystudent.com
Neighboring Group Participation (Anchimeric Assistance) The terminal chlorine atom acts as an internal nucleophile, forming a cyclic intermediate that accelerates the reaction.Potential for the terminal chlorine to participate in solvolysis or substitution reactions, leading to enhanced reaction rates. uit.nodalalinstitute.com

Applications of 6 Chlorohexanoyl Chloride in Advanced Organic Synthesis

Synthesis of Pharmaceutical and Biomedical Intermediates

The unique structure of 6-chlorohexanoyl chloride has been exploited in the synthesis of key intermediates for biologically active compounds. It serves as a crucial reagent for introducing specific side chains or linking different molecular fragments together.

Preparation of Substituted Phenylcarbamates

This compound is utilized in the synthesis of substituted phenylcarbamate intermediates. A notable application is its use in the preparation of tert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate. sigmaaldrich.comsigmaaldrich.com This reaction involves the acylation of a substituted phenylamine derivative with this compound. The resulting intermediate is significant as it is a precursor for more complex pharmaceutical compounds, such as the ketone analog of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl)benzamide hydrochloride. sigmaaldrich.comsigmaaldrich.com The acyl chloride end of the molecule reacts with the phenylamine, leaving the terminal alkyl chloride available for subsequent cyclization or substitution reactions.

Derivatization of Benzothiazole (B30560) and Benzoxazole (B165842) Scaffolds

The reagent plays a role in the derivatization of heterocyclic systems like benzothiazoles. It is specifically used as a precursor in the synthesis of molecules containing the 1,2-benzisothiazol-3-yl moiety. sigmaaldrich.comsigmaaldrich.com The synthesis of the ketone analog of 2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-butyl)benzamide hydrochloride involves an intermediate that is prepared using this compound. sigmaaldrich.comsigmaaldrich.com While direct derivatization of the benzothiazole ring itself is not the primary step, the chloro-functionalized acyl chain introduced by the reagent is critical for building the final complex structure.

General synthetic routes for benzoxazole derivatives often involve the condensation of 2-aminophenols with various acyl chlorides. researchgate.net Although specific examples detailing the use of this compound in benzoxazole synthesis were not prominently featured in the reviewed literature, its chemical properties make it a suitable candidate for such reactions to introduce a functionalized side chain.

Formation of Acylated Ciprofloxacin (B1669076) Derivatives

A significant application of this compound is in the modification of existing antibiotics to create novel derivatives with potentially enhanced properties. It is used for the N-acylation of ciprofloxacin, a widely used fluoroquinolone antibiotic. semanticscholar.orgpharmaffiliates.com This reaction typically occurs at the secondary amine of the piperazinyl ring of ciprofloxacin. researchgate.netrsc.org

The synthesis is a one-step reaction conducted under mild conditions, where this compound is added to a suspension of ciprofloxacin and a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). semanticscholar.orgpharmaffiliates.com The resulting conjugate, 7-[4-(6-Chlorohexanoyl)-piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, was obtained in a 52% yield. semanticscholar.orgpharmaffiliates.com Research has shown that such N-acylated derivatives, including those with chloro-alkanoyl chains, can exhibit potent antibacterial activity, sometimes superior to the parent drug against certain bacterial strains, particularly Gram-positive bacteria. semanticscholar.orgpharmaffiliates.comchemicalbook.com

Derivative Name Starting Material Reagent Yield Melting Point (°C)
7-[4-(6-Chlorohexanoyl)-piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic Acid Ciprofloxacin This compound 52% 189.6–190.8

Data sourced from studies on N-acylated ciprofloxacin derivatives. semanticscholar.orgpharmaffiliates.com

Functionalization of Polymeric and Biopolymeric Materials

The reactivity of this compound is also harnessed to modify the surfaces and properties of polymers and biopolymers, imparting new functionalities for various applications.

N-Acylation of Chitosan (B1678972) for Surface Modification

Chitosan, a biopolymer derived from chitin, possesses primary amino groups that are ideal sites for chemical modification. N-acylation with acyl chlorides is a common strategy to alter its properties, such as hydrophobicity. While studies have detailed the N-acylation of chitosan with hexanoyl chloride, the methodology is directly relevant to using this compound. The reaction involves dissolving chitosan in an acidic solution, followed by careful pH adjustment. The acyl chloride is then added, leading to the formation of an amide bond at the amino group.

The degree of substitution is highly sensitive to the pH of the reaction medium, with higher pH values generally leading to a higher degree of acylation by neutralizing the hydrochloric acid byproduct. An efficient synthetic route for the N-chloroacylation of organo-soluble chitosan derivatives has also been developed, which allows for full N-acylation without O-acylation. This modification introduces a reactive alkyl chloride handle onto the chitosan backbone, which can be used for further surface functionalization or for attaching other molecules.

Reaction Parameter Effect on N-Acylation of Chitosan
pH of Reaction Media Influences the degree of substitution; higher pH (e.g., 7.5) increases the reaction rate by neutralizing HCl byproduct.
Solvent Aqueous acidic solutions are common for native chitosan; organic solvents can be used for modified, organo-soluble chitosan.
Reactant Ratio The mass ratio of acyl chloride to chitosan affects the final degree of substitution.

Table based on findings from the N-acylation of chitosan with acyl chlorides.

Derivatization in Polymeric Architectures

Beyond simple polymers, this compound is a tool for building more complex, three-dimensional polymeric architectures. An example is its use in the preparation of novel cryptands, which are macrocyclic molecules capable of encapsulating ions. In the synthesis of a new cryptand featuring a hydroxamate moiety designed to bind with tribasic cations, this compound is used for the acylation of a pendant nitrogen atom in the macrocyclic structure. sigmaaldrich.comsigmaaldrich.com This step is crucial for introducing the necessary side chain that will be further functionalized to create the final, complex architecture. The bifunctional nature of the reagent is key, allowing it to link to the main structure via the acyl chloride while presenting a terminal chloride for subsequent chemical transformations.

Synthesis of Complex Heterocyclic Compounds

The unique structure of this compound makes it a valuable precursor in the construction of diverse heterocyclic systems, including lactones, cryptands, and biologically active signal molecules.

This compound is a key reagent in the synthesis of precursors for enantiomerically enriched substituted lactones. Specifically, it is used to prepare (S)-(-)-6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amide. sigmaaldrich.comlookchem.com This amide intermediate is then subjected to further transformations, ultimately leading to the formation of 2-alkyl-substituted lactones with high enantiomeric purity. The process leverages the chirality of auxiliary groups to direct the stereochemical outcome of the reaction.

In the field of supramolecular chemistry, this compound plays a role in the synthesis of complex host molecules known as cryptands. These are three-dimensional, multi-heterocyclic compounds capable of encapsulating guest ions with high selectivity. The application of this compound involves the acylation of a pendant nitrogen atom during the assembly of a novel cryptand structure that features a hydroxamate moiety. sigmaaldrich.comalibaba.comchemdad.com This specific cryptand is designed to bind effectively with tribasic cations. sigmaaldrich.comalibaba.com

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This process is mediated by signaling molecules, most notably N-acylated homoserine lactones (AHLs) in Gram-negative bacteria. The development of synthetic AHL analogues is a key strategy for modulating QS, either to inhibit virulence in pathogenic bacteria or to study the signaling process itself.

Table 1: Comparison of Activity for Natural and Halogenated AHL Analogues
CompoundN-Acyl Chain LengthModificationRelative Agonist ActivityInhibitory Effect
N-Hexanoyl-HSL6None (Natural)HighLow
N-Chlorohexanoyl-HSL6α-ChloroReducedNot significant beilstein-journals.org
N-Bromohexanoyl-HSL6α-BromoReducedSmall decrease in activity beilstein-journals.org
N-Iodohexanoyl-HSL6α-IodoSignificantly ReducedMinor decrease in activity beilstein-journals.org

Catalysis and Ligand Development

The reactivity of this compound extends to the realm of catalysis, where it can function as both a catalyst itself and as a crucial component in the synthesis of products from sophisticated catalytic reactions.

In certain industrial processes, acyl chlorides, including this compound, can act as both a reagent and a catalyst in the synthesis of chlorohydrins from multihydroxylated aliphatic hydrocarbons like glycerol (B35011). google.comgoogle.comgoogle.com In this process, the acyl chloride reacts with glycerol to form esters and, crucially, generates gaseous hydrochloric acid (HCl) in situ. google.com This in situ generated HCl then reacts with the ester intermediate to yield the desired chlorohydrin product (e.g., dichlorohydrin) and a carboxylic acid byproduct. The carboxylic acid formed can then continue to catalyze the reaction. google.com This method is advantageous as it avoids the negative effects of water, which is a byproduct in traditional chlorohydrin synthesis routes and can slow the reaction rate. google.com

This compound has been successfully employed as an electrophile in nickel-catalyzed asymmetric reductive cross-coupling reactions. core.ac.ukcaltech.edu This modern synthetic method allows for the creation of chiral molecules with a high degree of stereocontrol. In a specific application, this compound is coupled with (1-chloroethyl)benzene (B1265384) in the presence of a chiral nickel/bis(oxazoline) complex and a stoichiometric reductant like manganese powder. core.ac.ukcaltech.edu This reaction produces the enantioenriched chiral ketone, (R)-8-chloro-2-phenyloctan-3-one, in good yield and with high enantiomeric excess. caltech.edu This demonstrates the utility of this compound in constructing complex, non-racemic products that are valuable intermediates in pharmaceutical and fine chemical synthesis.

Table 2: Nickel-Catalyzed Asymmetric Synthesis Using this compound caltech.edu
Reactant 1Reactant 2ProductYieldEnantiomeric Excess (ee)
(1-chloroethyl)benzeneThis compound(R)-8-chloro-2-phenyloctan-3-one76%92%

Ligand Precursor in Metal Complexation Studies

In the field of supramolecular chemistry, this compound serves as a key building block in the synthesis of sophisticated ligands designed for specific metal ion chelation. One notable application is its use in the preparation of novel cryptands, which are macrocyclic molecules capable of encapsulating metal ions with high selectivity and stability.

Research findings indicate its role in the acylation of nitrogen atoms during the formation of a cryptand structure that incorporates a hydroxamate moiety. sigmaaldrich.com The hydroxamate group is a well-known metal-binding group, and its incorporation into a rigid cryptand framework can lead to ligands with a strong affinity for specific cations, including tribasic cations. sigmaaldrich.com In this synthesis, this compound acts as a precursor, reacting via its acyl chloride function to build out the ligand's structure, while the terminal chlorine atom may be retained or used in subsequent synthetic steps.

Table 1: Role of this compound in Ligand Synthesis

Application AreaSynthetic RoleTarget Molecule ClassResulting FunctionalitySource
Metal ComplexationAcylating agent and structural precursorCryptands with hydroxamate moietiesBinding of tribasic cations sigmaaldrich.com
Intermediate SynthesisReagent for N-acylationtert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamateIntermediate for ketone analogs of benzisothiazolyl-piperazinyl derivatives sigmaaldrich.com
Chiral SynthesisPrecursor for amide formation(S)-(-)6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amidePrecursor for 2-alkyl-substituted lactones sigmaaldrich.com

Advanced Material Science Applications

The reactivity of this compound has been harnessed in materials science for the precise modification of nanomaterial surfaces. Its dual functionality allows it to act as a covalent linker, attaching to a surface and presenting a reactive terminal group for further functionalization.

Quantum dots (QDs) are semiconductor nanocrystals whose optoelectronic properties are highly dependent on their surface chemistry. chemrxiv.org As-synthesized QDs are typically coated with long, insulating organic ligands that stabilize them during growth but impede charge transfer in electronic devices. nih.gov To overcome this, these native ligands are often replaced in a process known as surface ligand exchange.

This compound has been identified as an effective agent for this purpose. google.com In a patented method, it is used as an acyl chloride to modify the QD surface. google.com The process involves treating the QDs with a deprotonating agent and then introducing this compound. google.com The acyl chloride group reacts with the QD surface, displacing the original ligands and forming a more compact and electronically favorable passivating layer. This surface passivation is crucial for reducing electron and hole trap states that can otherwise quench fluorescence or hinder charge carrier dynamics. chemrxiv.org

The use of halide-containing compounds in ligand exchange can enhance the luminescence and stability of the quantum dots. nih.gov

Table 2: this compound in Quantum Dot Surface Modification

ProcessRole of this compoundTarget MaterialOriginal Surface LigandsObjective of Exchange
Surface Ligand ExchangeAcylating agent for surface modificationQuantum DotsLong-chain carboxylates (e.g., oleic acid), amines, or thiolsReplace insulating ligands, passivate surface traps, and improve electronic properties. chemrxiv.orggoogle.com

The chemical principles that make this compound useful for quantum dots extend to the broader field of nanomaterial surface modification. The acyl chloride group serves as a robust anchor for covalently bonding the molecule to various nanomaterial surfaces that possess reactive sites, such as hydroxyl or amine groups.

Once anchored, the six-carbon chain terminating in a chlorine atom provides a versatile platform for subsequent chemical transformations. This terminal alkyl halide can be used in nucleophilic substitution reactions to attach a wide array of other functional molecules. This "grafting" approach allows for the precise engineering of surface properties, enabling researchers to control characteristics such as:

Solubility and Dispersion: Modifying a surface to be compatible with specific solvents or polymer matrices.

Biocompatibility: Attaching biocompatible polymers like polyethylene (B3416737) glycol (PEG).

Sensing Capabilities: Grafting molecules that can recognize and bind to specific analytes.

This two-step modification strategy, initiated by reagents like this compound, is a fundamental tool for creating highly functionalized nanomaterials tailored for specific applications in electronics, catalysis, and biomedicine.

Analytical and Characterization Methodologies in 6 Chlorohexanoyl Chloride Research

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for separating 6-Chlorohexanoyl chloride from impurities and, when necessary, resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound and for the trace analysis of related substances. Due to the high reactivity of the acyl chloride functional group, direct analysis can be challenging. Therefore, derivatization is often employed to convert the analyte into a more stable and easily detectable compound.

A common approach involves the derivatization of this compound with an appropriate reagent to form a stable derivative that can be analyzed using reverse-phase HPLC with UV detection. For instance, derivatization with 2-nitrophenylhydrazine (B1229437) allows for detection at a wavelength of 395 nm, which helps to minimize interference from the sample matrix. researchgate.net The optimization of reaction conditions, such as reagent concentration, temperature, and time, is critical for achieving high sensitivity and stable derivatives. researchgate.net This method has been validated for specificity, linearity, accuracy, precision, and sensitivity, with detection limits reported in the range of 0.01–0.03 μg mL⁻¹. researchgate.net

Alternatively, a reverse-phase HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) can be used for the analysis of this compound. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: HPLC Method Parameters for this compound Analysis

ParameterConditionSource
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com
Alternative Mobile Phase (MS-compatible) Acetonitrile (MeCN), Water, Formic Acid sielc.com
Derivatization Reagent 2-Nitrophenylhydrazine researchgate.net
Detection Wavelength (after derivatization) 395 nm researchgate.net

Chiral Separation Techniques for Enantiomeric Purity

When this compound is used in the synthesis of chiral molecules, determining the enantiomeric purity is essential. Chiral separation techniques, particularly chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are employed for this purpose.

For example, the enantiomers of a product synthesized using this compound were resolved using a Chiralpak IC column with a mobile phase of 30% methanol (B129727) in carbon dioxide under supercritical fluid conditions. google.com Another study reported the determination of enantiomeric excess by chiral SFC analysis on an OD-H column with a mobile phase of 3% isopropanol (B130326) in carbon dioxide. caltech.edu The selection of the chiral stationary phase and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound and for monitoring its transformations during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful, non-invasive tool for the structural elucidation of this compound and for monitoring the progress of reactions in which it is a reactant. caltech.educhemrxiv.org In the synthesis of 6-(nitrooxy)hexanoyl chloride, ¹H-NMR was used to monitor the conversion of the starting material, 6-(nitrooxy)hexanoic acid, showing 99.9% conversion. google.com Similarly, in another synthesis, the reaction progress was monitored by ¹H NMR spectroscopy of the crude reaction mixture. caltech.edu

NMR provides detailed information about the molecular structure, allowing for the unambiguous identification of the compound and any intermediates or byproducts. chemrxiv.org However, challenges such as spectral distortions due to changes in sample inhomogeneity during a reaction can occur. chemrxiv.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, FTIR is used to confirm the presence of the characteristic carbonyl (C=O) and carbon-chlorine (C-Cl) bonds.

The FTIR spectrum of a compound containing an acyl chloride group will show a strong absorption band for the C=O stretch, typically in the region of 1750-1815 cm⁻¹. The presence of the C-Cl bond will also give rise to characteristic absorptions. This technique is also valuable for monitoring reactions involving this compound, such as the N-acylation of chitosan (B1678972), by observing the appearance or disappearance of specific absorption bands. mdpi.com

Table 2: Characteristic FTIR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Source
Alkyl C-H stretch2850 - 2960 libretexts.org
Carbonyl (C=O) stretch (in acyl chloride)~1700
Carbon-Chlorine (C-Cl) stretch~550

Titrimetric Approaches for Reaction Progression and Substitution Degree Determination

Titrimetric methods offer a classical yet reliable means for quantifying the extent of a reaction and determining the degree of substitution in products derived from this compound.

In the modification of polymers like chitosan with this compound, potentiometric titration can be used to determine the degree of substitution of the amino groups. mdpi.com This method, while precise and reproducible, can be influenced by factors such as the complete protonation of the polymer and solubility issues. mdpi.com The principle involves titrating the remaining free amino groups after the acylation reaction. By comparing the titration curve of the modified polymer with that of the unmodified starting material, the degree of substitution can be calculated. This approach provides valuable quantitative data on the efficiency of the reaction and the chemical composition of the final product. mdpi.com

Computational and Theoretical Investigations of 6 Chlorohexanoyl Chloride

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is an indispensable tool for understanding the intricate details of chemical reactions involving 6-chlorohexanoyl chloride. By simulating reaction pathways, chemists can visualize the transformation from reactants to products through high-energy transition states. These models provide a virtual window into the energetic landscape of a reaction, helping to explain observed reactivity and predict the feasibility of new transformations.

A key area of investigation is the nucleophilic substitution at the two electrophilic carbon centers: the carbonyl carbon of the acyl chloride and the terminal carbon attached to the chlorine atom. Computational studies, such as those employing Density Functional Theory (DFT), can map out the potential energy surface for these reactions. For instance, in reactions involving nucleophilic attack, modeling can distinguish between different possible mechanisms, such as an SN2 pathway or a tetrahedral intermediate mechanism at the acyl carbon.

In a study on the acylation and subsequent Finkelstein reaction of related chloro-acyl substrates, computational methods were used to calculate the potential energy surface for the SN2 substitution of the chloride. nih.gov These calculations, performed at a specific level of theory (ωB97XD/6-311G(d,p) with a Polarizable Continuum Model for the solvent), are crucial for understanding the kinetics of the reaction. nih.gov The transition state, a fleeting molecular arrangement at the peak of the energy barrier, can be located and its structure analyzed. The presence of a single imaginary vibrational frequency in the calculations confirms that the identified structure is indeed a true transition state. nih.gov By comparing the calculated activation energies for different pathways or for reactions with different substrates, researchers can predict which reaction is more likely to occur and at what rate.

Kinetic analyses of reactions can reveal the rate-determining step, and computational modeling can provide a mechanistic hypothesis to explain these experimental findings. For example, in complex catalytic cycles, identifying whether oxidative addition, reductive elimination, or another step is rate-limiting is crucial for optimizing the reaction conditions.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a fundamental understanding of the electronic structure of this compound, which in turn governs its reactivity, stability, and spectroscopic properties. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and orbital energies.

These calculations can map the electron density distribution, revealing the electrophilic and nucleophilic sites within the molecule. As expected, the carbonyl carbon and the carbon bonded to the terminal chlorine are significantly electron-deficient, making them susceptible to nucleophilic attack. The oxygen and chlorine atoms, being highly electronegative, draw electron density towards themselves. This polarization is fundamental to the compound's chemistry.

The table below presents several physicochemical properties of this compound that have been determined through computational methods. These values provide a quantitative basis for understanding the molecule's behavior.

Calculated Physicochemical Properties of this compound
PropertyValueMethod
Standard Gibbs free energy of formation-153.14 kJ/molJoback Method chemeo.com
Enthalpy of formation at standard conditions-311.23 kJ/molJoback Method chemeo.com
Enthalpy of fusion at standard conditions21.29 kJ/molJoback Method chemeo.com
Enthalpy of vaporization at standard conditions44.47 kJ/molJoback Method chemeo.com
Octanol/Water partition coefficient (logP)2.551Crippen Method chemeo.com
Topological Polar Surface Area17.1 ŲComputed by Cactvs

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The LUMO is typically localized on the antibonding orbitals associated with the C-Cl and C=O bonds, indicating where a nucleophile would attack. The energy of the LUMO is an indicator of the molecule's electrophilicity. Conversely, the HOMO energy relates to the molecule's ability to donate electrons. The HOMO-LUMO gap is a crucial parameter that correlates with the chemical reactivity and stability of the molecule.

Computational Predictions of Molecular Interactions with Biological Targets

The bifunctional nature of this compound makes it a valuable scaffold for synthesizing molecules that can interact with biological targets such as proteins and enzymes. Computational techniques like molecular docking and virtual screening are powerful tools for predicting and analyzing these interactions at a molecular level.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This allows researchers to understand the binding mode and estimate the binding affinity. For example, derivatives of this compound have been studied for their potential as antibacterial and anticancer agents. In one such study, ciprofloxacin (B1669076) was acylated with this compound, and the resulting derivative was docked into the active sites of bacterial enzymes like DNA gyrase and topoisomerase IV. ontosight.ai These simulations revealed how the modified ciprofloxacin binds to the enzymes, providing a rationale for its observed biological activity and guiding the design of more potent inhibitors. ontosight.ai The docking results can highlight key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and amino acid residues in the active site. ontosight.ai

Virtual screening is a computational technique that involves docking a large library of compounds against a target protein to identify potential hits. This approach can be used to explore the potential biological targets for derivatives of this compound. By screening against databases of known protein structures, researchers can generate hypotheses about the molecule's mechanism of action. For instance, compounds designed as analogs of N-acyl homoserine lactones (AHLs) were intended to antagonize quorum-sensing receptors in bacteria like Pseudomonas aeruginosa, and computational methods are central to verifying these potential interactions. beilstein-journals.org

The general workflow for these computational predictions involves:

Obtaining the 3D structure of the target protein, often from a crystallographic database.

Preparing the protein structure by adding hydrogens and assigning charges.

Generating a 3D conformation of the ligand (the this compound derivative).

Docking the ligand into the defined binding site of the protein using specialized software.

Scoring and analyzing the resulting poses to predict binding affinity and key interactions.

These in silico predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

In Silico Design of Novel Derivatives

Building upon the insights gained from molecular modeling and computational predictions, researchers can engage in the in silico design of novel derivatives of this compound. This rational design process aims to create new molecules with enhanced activity, selectivity, or other desirable properties.

The core principle of in silico design is to make targeted structural modifications to a parent molecule and computationally evaluate the effect of these changes. For a scaffold like this compound, modifications can be introduced at either of its reactive sites. For example, the terminal chloride can be substituted with various nucleophiles to introduce different functional groups, while the acyl chloride can be reacted with a wide range of amines, alcohols, or other nucleophiles.

The design process is often iterative:

Hypothesis Generation: Based on an existing structure-activity relationship or a docked pose, a hypothesis is formed about what structural changes might improve binding or activity. For instance, if a docking study shows an empty hydrophobic pocket in the target protein, a derivative with a bulky hydrophobic group might be designed to fill it.

Virtual Synthesis: A library of virtual derivatives is created by computationally modifying the parent structure.

Computational Evaluation: The virtual library is then subjected to the same computational analyses described previously. This can include quantum chemical calculations to assess electronic properties and molecular docking to predict binding to a biological target.

Prioritization: Based on the computational results, the most promising derivatives are selected for actual chemical synthesis and experimental validation.

For example, acyl thiourea (B124793) derivatives have been designed and synthesized from corresponding acid chlorides to explore their biological activities. nih.gov The design process can involve creating derivatives with different acyl chains to probe for optimal interactions with a target. chemeo.com This structure-based drug design approach is a powerful strategy for developing new therapeutic agents, and the versatility of this compound makes it an attractive starting point for such endeavors.

Future Research Trajectories and Emerging Paradigms for 6 Chlorohexanoyl Chloride

Development of Novel and Efficient Synthetic Routes

While traditional methods for the synthesis of 6-chlorohexanoyl chloride, such as the reaction of 6-chlorohexanoic acid with thionyl chloride or phosphorus pentachloride, are well-established, research continues to seek more efficient, safer, and environmentally benign routes. researchgate.net A key focus is the development of processes that minimize waste and utilize readily available starting materials.

One promising approach involves the direct conversion of ε-caprolactone. A recent study by Hu and Su (2020) demonstrated a high-yielding synthesis of this compound from ε-caprolactone using thionyl chloride in dichloromethane (B109758), achieving a 95% yield. mdpi.com Another method involves the reaction of ε-caprolactone with phosgene (B1210022) and hydrogen chloride, which results in a 77.3% yield. researchgate.net These lactone-based routes are advantageous as they often proceed with high atom economy.

Future research in this area will likely focus on catalysis to improve reaction rates and selectivity, and to enable the use of less hazardous reagents. The development of solid-supported catalysts or novel catalytic systems that can be easily separated and recycled would represent a significant advance in the sustainable production of this compound.

Table 1: Comparison of Selected Synthetic Routes to this compound

Starting MaterialReagentsSolventYieldReference
6-Chlorohexanoic AcidThionyl chloride or Phosphorus pentachloride-- researchgate.net
ε-CaprolactonePhosgene, Hydrogen chloride-77.3% researchgate.net
ε-CaprolactoneThionyl chlorideDichloromethane95% mdpi.com

Expansion of Applications in Interdisciplinary Fields

This compound has traditionally been used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. researchgate.netresearchgate.net Its bifunctional nature allows for the sequential or simultaneous introduction of two different functionalities, making it a versatile tool for medicinal chemists and materials scientists.

Recent research has demonstrated its utility in the synthesis of a variety of complex molecules. For instance, it is a key reagent in the preparation of tert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate, an intermediate for a ketone analog of a benzisothiazolyl-piperazinyl-butyl-benzamide hydrochloride with potential applications in neuroscience. frontiersin.orgscispace.com It has also been used to synthesize (S)-(-)-6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amide, a precursor for 2-alkyl-substituted lactones. frontiersin.orgscispace.com

The application of this compound is expanding beyond traditional organic synthesis into materials science and supramolecular chemistry. It has been employed in the acylation step during the preparation of novel cryptands containing hydroxamate moieties designed for binding tribasic cations. frontiersin.orgscispace.com Furthermore, a patent highlights its potential use as a catalyst in the hydrochlorination of multihydroxylated aliphatic hydrocarbons. nih.gov Future research is expected to further exploit its dual reactivity in the design of functional polymers, advanced materials, and complex molecular architectures.

Table 2: Selected Applications of this compound

FieldApplicationResulting Compound/SystemReference
PharmaceuticalsIntermediate Synthesistert-butyl-N-(2-(6-chlorovaleryl)phenyl)carbamate frontiersin.orgscispace.com
PharmaceuticalsPrecursor Synthesis(S)-(-)-6-chlorohexanoic acid (2-methoxymethylpyrrolidin-1-yl)amide frontiersin.orgscispace.com
Supramolecular ChemistryLigand SynthesisCryptand with hydroxamate moiety frontiersin.orgscispace.com
Industrial ChemistryCatalystHydrochlorination of polyols nih.gov
AgrochemicalsIntermediate SynthesisHerbicides and Insecticides researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability. The use of highly reactive reagents like acyl chlorides is particularly well-suited to flow chemistry, where small reaction volumes and precise control over reaction parameters can mitigate potential hazards.

While specific studies on the flow synthesis of this compound are not yet prevalent, the broader field of using acyl chlorides in flow systems points to a clear future direction. For example, the generation of phosgene from chloroform (B151607) in a flow photoreactor for the subsequent synthesis of various acyl chlorides has been demonstrated as a safer alternative to handling bulk phosgene. acs.org This "on-demand" generation of a hazardous reagent, which is then immediately consumed in the next step of a telescoped synthesis, is a paradigm that could be applied to the production of this compound. acs.org

Furthermore, the automation of syntheses involving acyl chlorides is being realized, particularly in the field of radiochemistry for the preparation of PET tracers. researchgate.net Automated synthesizer modules have been adapted for the synthesis of [11C]acyl chlorides, demonstrating the feasibility of integrating these reactive intermediates into complex, multi-step automated processes. Future work will likely involve the development of dedicated flow reactors and automated platforms for the synthesis and subsequent reaction of this compound, enabling its rapid and safe incorporation into a wide range of molecules.

Exploration of Bio-inspired and Biocatalytic Transformations

The quest for greener and more selective chemical transformations has led to a growing interest in biocatalysis. Enzymes offer unparalleled selectivity under mild reaction conditions, and their application to the chemistry of this compound presents exciting future research avenues. Two key areas of exploration are the enzymatic transformations at the chloro and the acyl chloride functionalities.

Haloalkane Dehalogenases (HLDs): These enzymes catalyze the cleavage of carbon-halogen bonds via a hydrolytic mechanism, converting haloalkanes into the corresponding alcohols. mdpi.comfrontiersin.orgwikipedia.orgmuni.czenantis.com The chloroalkane moiety of this compound is a potential substrate for HLDs. A future research trajectory would involve screening libraries of HLDs to find enzymes capable of selectively dehalogenating this compound or its derivatives to produce 6-hydroxyhexanoyl derivatives. This biocatalytic approach could provide a green alternative to chemical hydrolysis and enable the synthesis of chiral hydroxy acids if a prochiral substrate is used. The broad substrate specificity of some HLDs and the potential for protein engineering to tailor their activity make this a promising area of investigation. researchgate.netmdpi.com

Lipases and Other Hydrolases: The acyl chloride group is highly reactive towards nucleophiles, including the active site residues of certain enzymes. Lipases, which are robust and versatile biocatalysts, are known to catalyze acylation reactions. nih.govutupub.fimdpi.comresearchgate.net While the high reactivity of acyl chlorides can sometimes lead to enzyme inactivation, under controlled conditions, enzymatic acylation using these reagents is possible. nih.govrsc.org Future research could explore the use of lipases or other proteases to catalyze the reaction of this compound with various nucleophiles (e.g., alcohols, amines) to form esters and amides with high regio- and enantioselectivity. This would be particularly valuable for the synthesis of chiral pharmaceuticals and fine chemicals. The development of enzyme immobilization techniques and the use of non-aqueous media are key strategies to enhance the stability and performance of biocatalysts in such reactions. anr.fr

The convergence of biocatalysis with the chemistry of this compound holds the potential to unlock novel, sustainable synthetic pathways to a wide range of valuable compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chlorohexanoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of hexanoic acid derivatives. Key variables include temperature (40–60°C), choice of chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride), and solvent (anhydrous dichloromethane or toluene). Yield optimization requires monitoring reaction progress via TLC or GC-MS. Purification via fractional distillation under reduced pressure (60–80°C at 10–15 mmHg) is critical to isolate the product from byproducts like HCl or unreacted reagents. Always confirm purity using NMR (e.g., δ ~2.8 ppm for -CH2Cl) and FTIR (C=O stretch ~1800 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : The compound hydrolyzes readily in moisture. Store under inert atmosphere (argon or nitrogen) in sealed, amber glass containers at 0–4°C. Conduct stability tests by periodic NMR analysis to detect hydrolysis products (e.g., hexanoic acid). Use Karl Fischer titration to monitor water content in solvents. For handling, employ anhydrous techniques and moisture-trapping molecular sieves in reaction setups .

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of this compound in nucleophilic acyl substitutions?

  • Methodological Answer : Competing pathways (e.g., SN2 vs. acylation) depend on nucleophile strength and solvent polarity. For example, in reactions with amines, polar aprotic solvents (DMF) favor acylation, while protic solvents may promote chloride displacement. Use kinetic studies (e.g., variable-temperature NMR) and DFT calculations to map transition states. Compare experimental results with computational models (e.g., Gaussian or ORCA software) to resolve mechanistic ambiguities. Conflicting literature reports require systematic replication under controlled conditions .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or solvent effects. Cross-validate using orthogonal techniques:

  • NMR : Compare δ values across solvents (CDCl3 vs. DMSO-d6).
  • HRMS : Confirm molecular ion ([M+H]⁺ expected at m/z 169.02).
  • XRD : For crystalline derivatives, resolve structural ambiguities via single-crystal X-ray diffraction.
    Reanalyze conflicting samples under standardized conditions and publish raw data for peer validation .

Q. How can researchers design experiments to assess the environmental persistence of this compound in aqueous systems?

  • Methodological Answer : Simulate hydrolysis in buffered solutions (pH 4–9) at 25°C. Monitor degradation via HPLC-UV (λ = 210 nm) and quantify chloride release via ion chromatography. Use QSAR models to predict biodegradation pathways. Compare experimental half-lives with computational predictions (EPI Suite). Include controls for microbial activity (autoclaved vs. natural water samples) to isolate abiotic vs. biotic degradation .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported yields for this compound synthesis?

  • Methodological Answer : Systematically test variables:

  • Catalyst purity : Trace metals in thionyl chloride may alter kinetics.
  • Moisture control : Use Schlenk lines for anhydrous conditions.
  • Scaling effects : Compare yields at 1 mmol vs. 1 mol scales.
    Apply statistical tools (ANOVA) to identify significant factors. Publish detailed protocols with raw data to enhance reproducibility .

Q. What computational methods validate the electronic effects of this compound in reaction mechanisms?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density distributions and LUMO positions. Compare with experimental Hammett σ values for substituent effects. Use Molecular Dynamics (MD) simulations to model solvent interactions. Validate models against kinetic isotope effects (KIEs) observed in deuterated analogs .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in kinetic studies?

  • Methodological Answer : Use fume hoods with HEPA filters to prevent inhalation of HCl vapors. Wear acid-resistant gloves (e.g., neoprene) and eye protection. Neutralize waste with 10% sodium bicarbonate before disposal. Document near-miss incidents and share safety data via institutional repositories .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.